

ATTO 465 in Super-Resolution Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATTO 465

Cat. No.: B15556038

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Introduction

ATTO 465 is a fluorescent dye belonging to the ATTO series of labels, known for their high photostability and strong fluorescence.^{[1][2]} Derived from the well-known dye Acriflavin, **ATTO 465** exhibits strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.^{[1][3]} These characteristics make it a valuable tool for advanced imaging techniques, particularly super-resolution microscopy, which overcomes the diffraction limit of light to visualize cellular structures at the nanoscale. This document provides detailed application notes and protocols for the use of **ATTO 465** in Stimulated Emission Depletion (STED) microscopy.

Key Features of ATTO 465

ATTO 465 possesses several features that make it well-suited for super-resolution imaging:

- **High Photostability:** The dye demonstrates remarkable resistance to photobleaching, allowing for the prolonged imaging required to generate high-resolution reconstructions.^{[1][4]}
- **Strong Absorption and High Quantum Yield:** These properties result in a bright fluorescent signal, crucial for achieving a high signal-to-noise ratio in demanding imaging conditions.^{[1][3]}

- **Large Stokes Shift:** In aqueous solutions, **ATTO 465** displays a significant Stokes shift of approximately 55 nm, which helps in minimizing self-quenching and improving signal detection.[\[1\]](#)
- **Hydrophilicity:** The dye is moderately hydrophilic, which is beneficial for labeling biological molecules in aqueous environments.[\[1\]](#)
- **Efficient Excitation:** It can be efficiently excited in the range of 420-465 nm.[\[1\]](#)

Quantitative Data

The photophysical properties and recommended instrument settings for **ATTO 465** are summarized below for easy reference.

Table 1: Photophysical Properties of **ATTO 465**

Property	Value	Reference
Excitation Maximum (λ_{ex})	453 nm	[5] [6] [7]
Emission Maximum (λ_{em})	506 - 508 nm	[3] [6]
Molar Extinction Coefficient (ϵ_{max})	$7.5 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$	[3] [6] [8]
Fluorescence Quantum Yield (η_{fl})	75%	[3] [6] [8]
Fluorescence Lifetime (τ_{fl})	5.0 ns	[3] [6] [8]
Stokes Shift	~55 nm	[1]

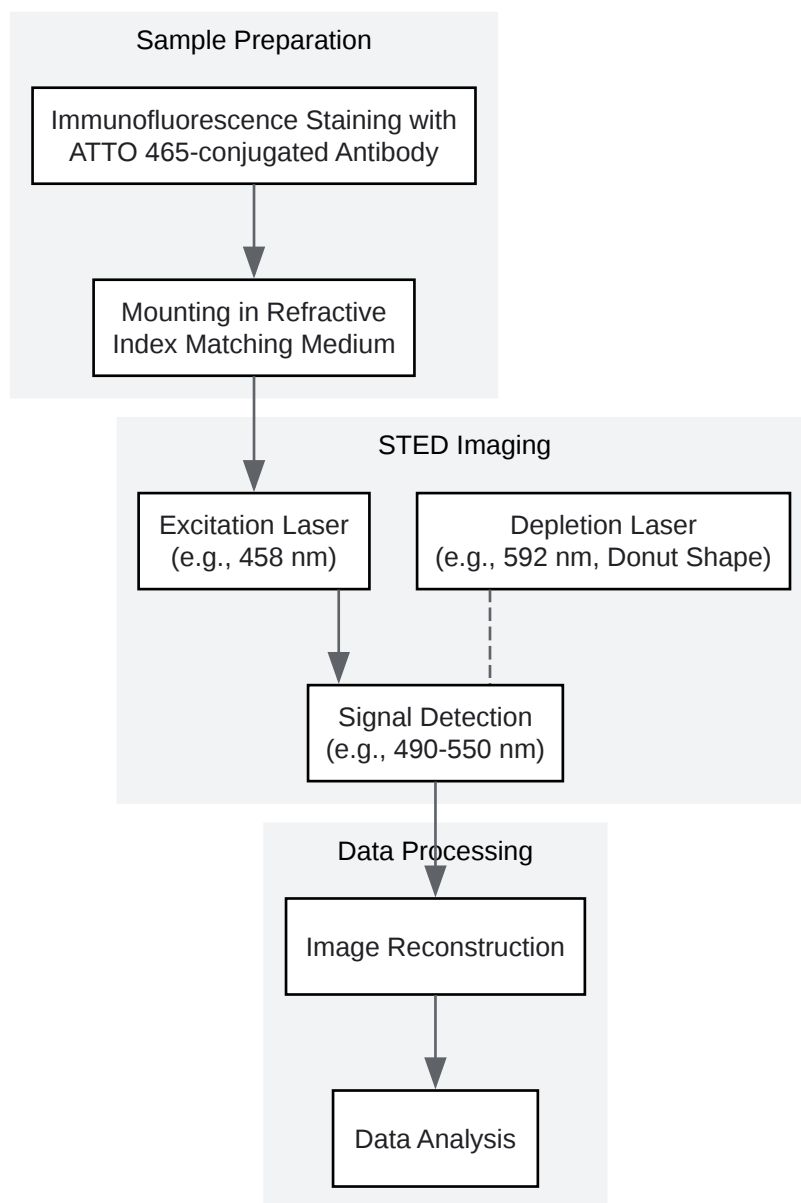
Table 2: Recommended Settings for STED Microscopy with **ATTO 465**

Parameter	Recommended Wavelength/Value	Notes
Excitation Laser	450 - 470 nm	A common laser line is 458 nm.
Depletion (STED) Laser	592 nm	This wavelength effectively depletes the excited state of ATTO 465.
Emission Detection	490 - 550 nm	Adjust the detection window to optimize signal and minimize bleed-through.

Application in STED Microscopy

Stimulated Emission Depletion (STED) microscopy achieves super-resolution by selectively de-exciting fluorophores at the periphery of the excitation focus with a donut-shaped depletion laser.^[9] This narrows the effective fluorescent spot, leading to a significant improvement in resolution.^[9] The high photostability and efficient depletion of **ATTO 465** make it an excellent candidate for STED imaging.

Below is a general workflow for a STED microscopy experiment.



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General workflow for a STED microscopy experiment.

Detailed Experimental Protocol: Immunofluorescence and STED Imaging

This protocol provides a step-by-step guide for immunofluorescence staining of cellular targets with **ATTO 465**-conjugated antibodies, followed by STED microscopy.

Materials:

- Cells grown on #1.5 thickness coverslips (170 μm)
- Phosphate-Buffered Saline (PBS)
- Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
- Primary antibody specific to the target of interest
- **ATTO 465**-conjugated secondary antibody
- Mounting medium with a refractive index of ~ 1.52 (e.g., Prolong Diamond, or 2,2'-thiodiethanol (TDE)-based media)[\[9\]](#)[\[10\]](#)

Protocol:

- Cell Culture and Fixation:
 - Culture cells to a confluency of 50-80% on #1.5 coverslips.[\[9\]](#)
 - Wash the cells twice with PBS.
 - Fix the cells with 4% Paraformaldehyde in PBS for 10 minutes at room temperature.
 - Wash the cells three times with PBS.
- Permeabilization (for intracellular targets):
 - Incubate the fixed cells with Permeabilization Buffer for 10 minutes.
 - Wash the cells three times with PBS.
- Blocking:

- Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.[9]
- Primary Antibody Incubation:
 - Dilute the primary antibody to its optimal concentration in Blocking Buffer.
 - Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
- Washing:
 - Wash the cells three times with PBS for 5 minutes each.
- Secondary Antibody Incubation:
 - Dilute the **ATTO 465**-conjugated secondary antibody in Blocking Buffer. Protect from light from this step onwards.
 - Incubate the cells with the diluted secondary antibody for 1 hour at room temperature.
- Final Washes:
 - Wash the cells three times with PBS for 5 minutes each.
- Mounting:
 - Carefully mount the coverslip onto a microscope slide using a refractive index matching mounting medium.
 - Seal the edges of the coverslip with nail polish and allow it to cure completely.[10]
- STED Imaging:
 - Use a STED microscope equipped with the appropriate lasers (e.g., 458 nm excitation and 592 nm depletion).
 - First, locate the region of interest using conventional confocal imaging with the excitation laser.

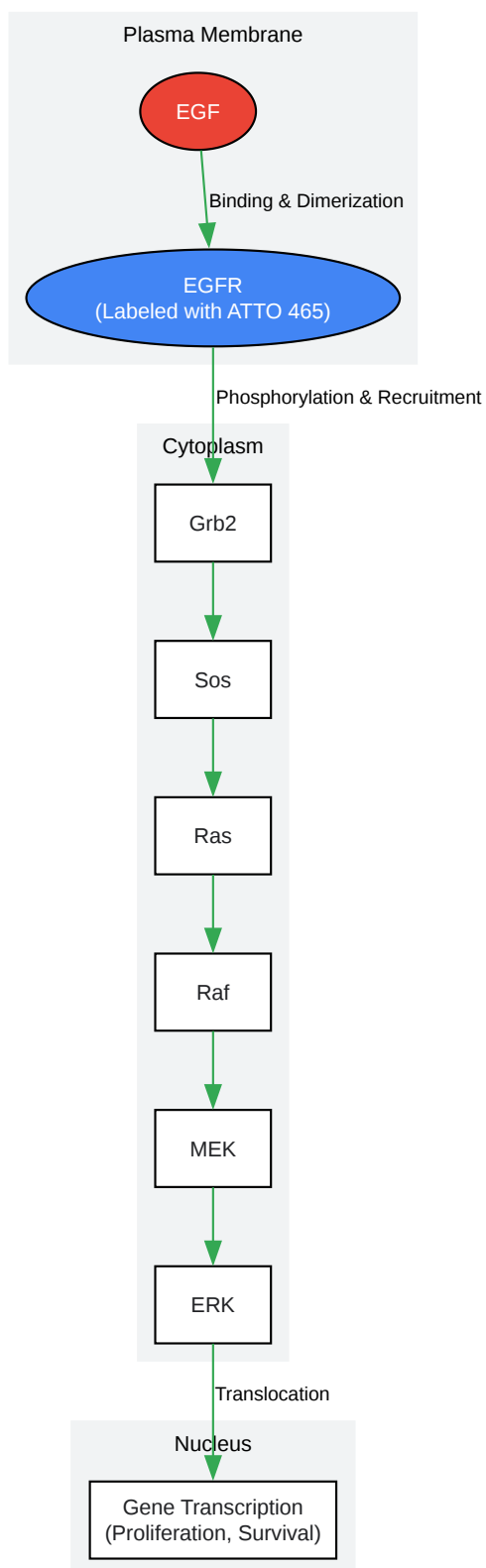
- Switch to STED mode and adjust the depletion laser power to achieve the desired resolution. Higher depletion power generally leads to better resolution but can increase photobleaching.
- Optimize image acquisition parameters (e.g., pixel size, scan speed, and averaging) to obtain high-quality super-resolution images.

Considerations for Other Super-Resolution Techniques

While **ATTO 465** is highly suitable for STED, its application in single-molecule localization microscopy (SMLM) techniques like PALM (Photoactivated Localization Microscopy) and STORM (Stochastic Optical Reconstruction Microscopy) is less common. These methods rely on the photoswitching or photoblinking of fluorophores, and the photophysical behavior of **ATTO 465** may not be optimal for inducing the long-lived dark states required for SMLM without specific buffer conditions.^[11] However, some ATTO dyes have been used in SMLM, suggesting that with optimized imaging buffers, **ATTO 465** could potentially be employed in these techniques.^[12]^[13]

Example Application: Visualizing Signaling Pathways

Super-resolution microscopy is a powerful tool for dissecting the spatial organization of signaling pathways. For instance, the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in cell proliferation and cancer, can be studied in unprecedented detail. **ATTO 465** can be used to label key components of this pathway, such as EGFR or downstream signaling molecules like Grb2, allowing for the visualization of receptor clustering and the formation of signaling complexes upon ligand binding.



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Simplified EGFR signaling pathway for super-resolution study.

Conclusion

ATTO 465 is a robust and versatile fluorescent dye for super-resolution microscopy, particularly for STED applications. Its excellent photostability and brightness enable the acquisition of high-resolution images of subcellular structures and molecular interactions. By following the detailed protocols and considering the specific requirements of the imaging modality, researchers can effectively leverage **ATTO 465** to advance their studies in cell biology and drug development.

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- To cite this document: BenchChem. [ATTO 465 in Super-Resolution Microscopy: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15556038#atto-465-in-super-resolution-microscopy\]](https://www.benchchem.com/product/b15556038#atto-465-in-super-resolution-microscopy)

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